
O,O-Diethyl dithiophosphate
Overview
Description
O,O-Diethyl dithiophosphate is an organophosphorus compound with the chemical formula (C₂H₅O)₂P(S)SH. It is a colorless liquid that is often used as an intermediate in the production of organophosphate insecticides, such as Terbufos . This compound is known for its role in various industrial and chemical processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: O,O-Diethyl dithiophosphate is typically synthesized by reacting phosphorus pentasulfide with ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
P2S5+4C2H5OH→2(C2H5O)2P(S)SH+H2S
The reaction is usually conducted at a temperature range of 50-65°C, and the ethanol is added gradually to control the reaction rate .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of catalysts to improve yield and product quality. The process includes the addition of phosphorus pentasulfide to a mixture of ethanol and a catalyst, followed by heating and stirring. The reaction mixture is then cooled, and the product is separated and purified .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, including phosphorothioates.
Reduction: The compound can be reduced to form phosphorodithioates.
Substitution: It can participate in substitution reactions where the ethoxy groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Phosphorothioates.
Reduction Products: Phosphorodithioates.
Substitution Products: Various substituted phosphorodithioates.
Scientific Research Applications
Coordination Chemistry
O,O-Diethyl dithiophosphate as a Ligand
DDTP is frequently utilized as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. It has been shown to effectively complex with metals such as cadmium (Cd), lead (Pb), and mercury (Hg), which are critical in both analytical and environmental contexts. The structural properties of DDTP allow it to coordinate through its sulfur atoms, facilitating the formation of diverse metal-ligand complexes.
Table 1: Metal Complexes Formed with this compound
Metal Ion | Coordination Type | Reference |
---|---|---|
Cadmium (Cd) | 4-coordinate complex | |
Lead (Pb) | 6-coordinate complex | |
Mercury (Hg) | 5-coordinate complex |
Analytical Chemistry
Determination of Metal Ions
DDTP plays a crucial role in analytical chemistry for the determination of trace metal ions in various samples. It has been used in methods for the extraction and quantification of metals from environmental samples, including water and soil. Notably, studies have demonstrated its effectiveness in detecting arsenic (As), lead (Pb), cadmium (Cd), and mercury (Hg) using techniques such as cloud point extraction.
Case Study: Extraction of Heavy Metals
In a study by Maltez et al. (2008), DDTP was employed to extract lead from contaminated water samples. The method involved the formation of a lead-DDTP complex, which was then analyzed using spectrophotometry. The results indicated high recovery rates, showcasing DDTP's utility in environmental monitoring.
Environmental Applications
Biodegradation Studies
Research has indicated that certain bacterial strains can degrade DDTP, leading to the formation of less toxic byproducts. A study published in Letters in Applied Microbiology demonstrated that bacteria isolated from metalworking fluids could break down sodium this compound, indicating potential bioremediation applications for contaminated sites.
Table 2: Bacterial Strains Capable of Degrading DDTP
Bacterial Strain | Byproducts Produced | Reference |
---|---|---|
Aeromonas sp. | Ethanol, aldehyde | |
Pseudomonas sp. | Orthophosphate | |
Flavobacterium sp. | Ethanol |
Industrial Applications
Intermediate for Pesticides
DDTP is also used as an intermediate in the synthesis of agricultural insecticides. Its chemical structure allows it to participate in reactions that produce effective pest control agents, making it valuable in the agricultural sector.
Mechanism of Action
The mechanism of action of O,O-Diethyl dithiophosphate involves its interaction with various molecular targets. It acts as a ligand, forming complexes with metal ions, which can then participate in various biochemical processes. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity .
Comparison with Similar Compounds
- O,O-Diethyl chlorothiophosphate
- O,O-Diethyl thiophosphate potassium salt
- Diethyl dithiophosphate ammonium salt
Comparison: O,O-Diethyl dithiophosphate is unique due to its specific chemical structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in coordination chemistry and industrial applications. Compared to similar compounds, it has a higher reactivity and selectivity in certain chemical reactions, making it a valuable reagent in various synthetic processes .
Biological Activity
O,O-Diethyl dithiophosphate (DEDTP) is a chemical compound primarily used as an intermediate in the synthesis of agricultural insecticides. Its biological activity is significant, particularly concerning its toxicity and potential effects on human health and the environment. This article explores the biological activity of DEDTP, focusing on its toxicological profile, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 298-06-6
- Molecular Formula : CHOP
- Appearance : Colorless to pale yellow liquid
- Solubility : Highly soluble in water
Acute Toxicity
DEDTP is classified as a hazardous substance with significant acute toxicity. Ingestion can lead to severe health effects, including:
- Gastrointestinal Damage : Ingestion of DEDTP can produce chemical burns in the mouth and gastrointestinal tract, potentially leading to fatal outcomes if large quantities are consumed (less than 40 grams may be lethal) .
- Respiratory Issues : Inhalation of vapors may cause respiratory distress and irritation .
- Eye Damage : Direct contact with eyes can cause severe chemical burns and long-lasting damage .
Chronic Toxicity
Chronic exposure to organophosphates, including DEDTP, has been linked to various health issues:
- Neurotoxicity : Long-term exposure may result in neurotoxic effects due to cholinesterase inhibition, although DEDTP does not exhibit the same degree of inhibition as classical organophosphates .
- Immunotoxicity : Some studies suggest that organophosphates may suppress immune function in certain animal models .
The biological activity of DEDTP is primarily attributed to its interaction with various biological systems:
- Cholinesterase Inhibition : While DEDTP does not directly inhibit cholinesterase like traditional organophosphates, it can react with other compounds to form cholinesterase inhibitors .
- Metal Chelation : DEDTP has been studied for its potential as a chelating agent for heavy metals, which may mitigate some toxic effects by facilitating their excretion from the body .
Environmental Impact
DEDTP is highly toxic to aquatic organisms, raising concerns about its environmental persistence and bioaccumulation. Studies indicate that it poses risks to ecosystems, particularly in agricultural runoff scenarios .
Prenatal Exposure and Biomarkers
A study involving pregnant women highlighted the presence of organophosphate metabolites in urine samples. The findings indicated that maternal exposure to organophosphates was positively associated with dietary intake of fruits and vegetables, suggesting that environmental factors play a significant role in exposure levels . The detection frequencies of metabolites such as diethyl phosphate (DEP) were notably low but raised concerns about fetal vulnerability to neurotoxicants during critical developmental periods.
Analytical Methods for Detection
Research has developed analytical methods for detecting DEDTP and its metabolites in biological samples. For instance, a method using liquid chromatography coupled with high-resolution mass spectrometry was employed to analyze urinary biomarkers from pregnant women . This highlights the importance of monitoring exposure levels in vulnerable populations.
Data Tables
Parameter | Value |
---|---|
Acute Toxicity (LD50) | < 40 g (oral ingestion) |
Eye Irritation | Severe chemical burns |
Environmental Toxicity | Highly toxic to aquatic life |
Cholinesterase Activity | Minimal compared to classical OPs |
Chemical Reactions Analysis
Hydrolysis Reactions
O,O-DEDTP undergoes hydrolysis in aqueous environments, producing intermediates and byproducts depending on reaction conditions:
Key Findings:
-
Primary Pathway : Hydrolysis at 85°C in 1,2-dimethoxyethane with excess water yields phosphoric acid (H₃PO₄) via intermediates such as O,O-diethyl S-hydrogen dithiophosphate and thiophosphoric acid .
-
Kinetics :
-
Byproducts : Include O-ethyl O,O-dihydrogen phosphorothioate and ethyl dihydrogen phosphate .
Reaction Scheme:
Example Reaction with Diethyl Maleate:
-
Process : Reacted with phosphorus pentasulfide (P₂S₅) and methanol in solvents like dimethoxyethane or petroleum fractions (60–115°C) .
-
Key Conditions :
Parameter Value Temperature 65–70°C Solvent Petroleum fraction (d = 0.725–0.740) Catalysts Triethylamine -
Product : O,O-Dimethyl-S-(1,2-dicarbethoxyethyl)dithiophosphate, an insecticide intermediate .
Coordination Chemistry
O,O-DEDTP acts as a ligand, forming stable complexes with transition metals:
Zinc Complexation:
Ammonium Salt Formation:
-
Neutralization with ammonia yields ammonium diethyl dithiophosphate, a crystalline solid with hydrogen-bonded networks .
Oxidation and Decomposition
O,O-DEDTP exhibits sensitivity to oxidizing and reducing agents:
Oxidation Pathways:
-
Forms phosphorus oxides (e.g., P₄O₁₀) upon partial oxidation .
-
Releases hydrogen sulfide (H₂S) in acidic conditions, posing toxicity risks .
Stability Data:
Condition | Observation | Source |
---|---|---|
Ambient temperature | Chemically stable | |
Presence of H₂O | Hydrolyzes to H₂S |
Neutralization Reactions
O,O-DEDTP reacts with bases to form salts:
Example with Sodium Carbonate:
Q & A
Basic Questions
Q. What are the standard methods for synthesizing O,O-diethyl dithiophosphate in laboratory settings?
The compound is typically synthesized via the reaction of phosphorus pentasulfide (P₂S₅) with ethanol under controlled conditions. This thiolation process produces dithiophosphoric acid intermediates, which are subsequently esterified. Alternative routes involve nucleophilic substitution using sodium salts of dithiophosphoric acid with ethyl halides. Purity is ensured through vacuum distillation (boiling point: 60°C at 1 mmHg) and monitored via refractive index (n20/D = 1.512) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H and ³¹P NMR confirm the ethyl group environment (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂O) and phosphorus coordination (δ ~90-100 ppm for dithiophosphate).
- IR spectroscopy : Strong absorption bands at 650–750 cm⁻¹ (P=S stretching) and 950–1050 cm⁻¹ (P-O-C linkage).
- Mass spectrometry : Molecular ion peak at m/z 186.22 (C₄H₁₁O₂PS₂) .
Q. What safety protocols are critical for handling this compound in the lab?
The compound is hazardous (Hazard Code R23/24/25: toxic via inhalation, skin contact, and ingestion; R34: causes burns). Use PPE (gloves, goggles, lab coat), work in a fume hood, and store at 2–8°C. In case of exposure, follow NIOSH Method #5600 for organophosphorus pesticide analysis in biological samples .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray studies (e.g., ammonium salts) reveal bond lengths (P–S ≈ 2.05 Å, P–O ≈ 1.60 Å) and dihedral angles between ethyl groups. The SHELX suite (SHELXL/SHELXS) is preferred for refinement due to its robustness in handling twinned data and high-resolution structures. For example, the NH₄⁺ counterion in ammonium this compound forms hydrogen bonds with sulfur atoms, stabilizing the lattice .
Q. What advanced analytical methods quantify trace this compound in environmental matrices?
- GC-MS : Derivatize the compound with methylating agents (e.g., diazomethane) to enhance volatility. Monitor fragment ions at m/z 110 (PO₂S₂⁻) and 155 (C₄H₁₁O₂PS₂⁺).
- LC-MS/MS : Electrospray ionization in negative mode targets the deprotonated molecular ion ([M–H]⁻ = 185.22).
- ICP-MS : Quantifies phosphorus or sulfur content in complex mixtures .
Q. How does this compound function as a ligand in coordination chemistry?
The dithiophosphate group acts as a bidentate ligand, coordinating metals via sulfur atoms. For example, zinc complexes exhibit tetrahedral geometry (Zn–S ≈ 2.35 Å), while copper(II) forms distorted square-planar structures. These complexes are characterized by UV-Vis (charge-transfer transitions at 300–400 nm) and EPR spectroscopy .
Q. What computational approaches predict the reactivity of this compound in hydrolysis studies?
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model hydrolysis pathways. The InChIKey IRDLUHRVLVEUHA-UHFFFAOYSA-N
facilitates database searches for analogous reactions. Solvent effects (e.g., water vs. ethanol) are simulated using polarizable continuum models (PCM), revealing nucleophilic attack at phosphorus as the rate-limiting step .
Q. How do environmental conditions influence the degradation pathways of this compound?
Hydrolysis in aqueous media produces diethyl phosphate and hydrogen sulfide. Photodegradation under UV light generates sulfoxides and sulfones, identified via GC-MS. Soil studies show microbial degradation to ethyl mercaptan, monitored by headspace SPME-GC .
Q. What strategies modify this compound to enhance its utility in pesticide intermediates?
Functionalization includes:
- Alkylation : React with alkyl halides to form S-alkyl derivatives (e.g., phorate).
- Oxidation : Treat with H₂O₂ to yield sulfoxides (e.g., oxydemeton-methyl).
- Metal coordination : Use as a precursor for transition-metal catalysts in cross-coupling reactions .
Q. How can conflicting spectroscopic data for this compound be reconciled?
Discrepancies in IR/NMR data often arise from solvent polarity or impurities. For example, moisture contamination broadens P–O–C IR peaks. Cross-validate with elemental analysis (expected C: 25.8%, H: 5.9%, S: 34.4%) and X-ray crystallography for unambiguous confirmation .
Properties
IUPAC Name |
diethoxy-sulfanyl-sulfanylidene-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O2PS2/c1-3-5-7(8,9)6-4-2/h3-4H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDLUHRVLVEUHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O2PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1068-22-0 (ammonium salt), 1068-23-1 (lead salt), 3338-24-7 (hydrochloride salt), 3454-66-8 (potassium salt) | |
Record name | O,O-Diethyl phosphorodithioate | |
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DSSTOX Substance ID |
DTXSID6027133 | |
Record name | Diethyl dithiophosphoric acid | |
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Molecular Weight |
186.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear almost colorless liquid; [MSDSonline] | |
Record name | Phosphorodithioic acid, O,O-diethyl ester | |
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Record name | O,O-Diethyl phosphorodithioate | |
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Vapor Pressure |
0.05 [mmHg] | |
Record name | O,O-Diethyl phosphorodithioate | |
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CAS No. |
298-06-6, 52857-42-8 | |
Record name | O,O-Diethyl dithiophosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=298-06-6 | |
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Record name | O,O-Diethyl phosphorodithioate | |
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Record name | Diethyl phosphorodithioate | |
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Record name | Diethyl dithiophosphate | |
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Record name | Phosphorodithioic acid, O,O-diethyl ester | |
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Record name | Diethyl dithiophosphoric acid | |
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Record name | O,O-diethyl hydrogen phosphorodithioate | |
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Record name | O,O-DIETHYL PHOSPHORODITHIOATE | |
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Record name | O,O-DIETHYL PHOSPHORODITHIOATE | |
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